molecular formula C10H12ClIN2O2 B8481271 tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate

tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate

Cat. No.: B8481271
M. Wt: 354.57 g/mol
InChI Key: LBNPXTPXVZABRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate involves several steps. One common method includes the reaction of 2-chloro-5-iodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system. The pathways involved in its action are complex and may include modulation of signal transduction pathways, gene expression, or protein-protein interactions.

Comparison with Similar Compounds

tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.

    tert-Butyl (2-chloro-5-iodophenyl)carbamate: This compound has a phenyl ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H12ClIN2O2

Molecular Weight

354.57 g/mol

IUPAC Name

tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)

InChI Key

LBNPXTPXVZABRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-amino-5-iodopyridine (252 mg) synthesized according to the method described in EP2108641 A1 and 4-dimethylaminopyridine (241 mg) in tetrahydrofuran (5 mL), triethylamine (208 μL) and di-tert-butyl dicarbonate (273 μL) were added at room temperature, and the mixture was stirred at the same temperature for 1 hour and 20 minutes, and then stirred for 2 hours under reflux by heating. The reaction mixture was cooled to room temperature, and then ethyl acetate and water were added to the reaction mixture. The organic layer was separated, washed with saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel chromatography (eluent, 100 to 60% hexane in ethyl acetate) to obtain tert-butyl (2-chloro-5-iodopyridin-4-yl)carbamate (S8, 239 mg).
Quantity
252 mg
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reactant
Reaction Step One
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241 mg
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5 mL
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208 μL
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273 μL
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